4-{4-[2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Overview
Description
4-{4-[2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and a morpholine group attached to the pyrimidine ring
Preparation Methods
The synthesis of 4-{4-[2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the use of a dicationic molten salt catalyst, which facilitates the reaction under solvent-free conditions or in ethanol as a green solvent . The reaction typically proceeds with high yields (90-98%) and can be completed within 15 to 70 minutes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The triazole and pyrimidine rings can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the rings, such as the 4-chlorophenyl group.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. .
Scientific Research Applications
4-{4-[2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity . This binding can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole derivative with various biological activities.
Quinazolinone derivatives: These compounds also contain a triazole ring and have shown antimicrobial and anticancer activities.
Indole derivatives: These compounds share some structural similarities and have diverse biological applications.
4-{4-[2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine stands out due to its unique combination of functional groups and its potential for a wide range of applications in different fields.
Properties
IUPAC Name |
4-[4-[2-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]pyrimidin-2-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7O/c1-13-16(17-6-7-22-19(24-17)27-8-10-29-11-9-27)12-23-20-25-18(26-28(13)20)14-2-4-15(21)5-3-14/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJHYTRNRPTONE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=C(C=C3)Cl)C4=NC(=NC=C4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.